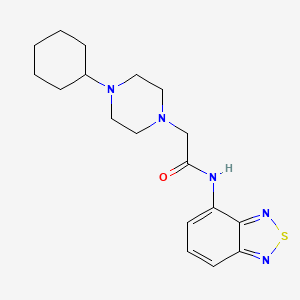![molecular formula C19H19ClFN3O B4580340 [2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4580340.png)
[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride
Vue d'ensemble
Description
[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential applications in treating various diseases. FTY720 was originally developed as an immunosuppressant drug, but it has also been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of [2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride involves its phosphorylation by sphingosine kinase 2 (SphK2) to form this compound-phosphate (this compound-P). This compound-P binds to sphingosine-1-phosphate (S1P) receptors, which are expressed on various cell types, including immune cells, endothelial cells, and neurons. This binding leads to internalization of the receptor and subsequent inhibition of S1P signaling. This results in the sequestration of lymphocytes in lymphoid organs, preventing their migration to peripheral tissues, and reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In the immune system, this compound reduces the number of circulating lymphocytes and inhibits their migration to peripheral tissues, leading to immunosuppression. In the cardiovascular system, this compound has been shown to reduce blood pressure and improve endothelial function. In the nervous system, this compound has been shown to reduce inflammation and promote neuronal survival, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has several advantages for laboratory experiments. It is a well-characterized compound with known pharmacokinetics and pharmacodynamics. It is also readily available and relatively inexpensive. However, this compound has some limitations for laboratory experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It also has relatively low potency, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on [2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride. In immunology, this compound could be further studied for its potential applications in treating autoimmune diseases and preventing organ rejection. In oncology, this compound could be further studied for its potential applications in combination with other anti-cancer drugs. In neuroscience, this compound could be further studied for its potential applications in treating neurodegenerative diseases and promoting neuronal survival. Additionally, the development of more potent and selective S1P receptor modulators could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Applications De Recherche Scientifique
[2-(2-fluorophenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been extensively studied in various scientific fields, including immunology, oncology, and neuroscience. In immunology, this compound has been shown to modulate immune cell trafficking and prevent rejection in organ transplantation. In oncology, this compound has been found to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to have neuroprotective effects by reducing inflammation and promoting neuronal survival.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O.ClH/c20-18-8-2-1-6-16(18)9-12-21-14-15-5-3-7-17(13-15)24-19-22-10-4-11-23-19;/h1-8,10-11,13,21H,9,12,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGMVGOJSRNKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4580265.png)
![ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580273.png)
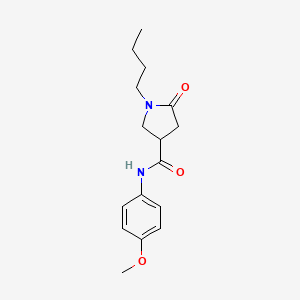

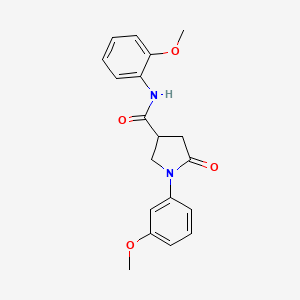
![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)
![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)

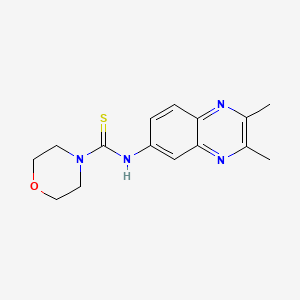
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4580325.png)

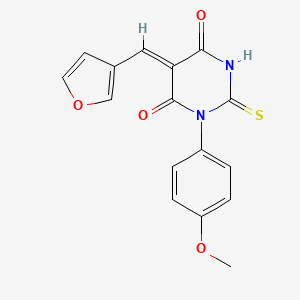
![3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4580341.png)
